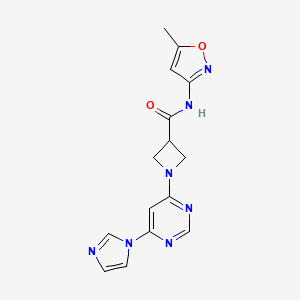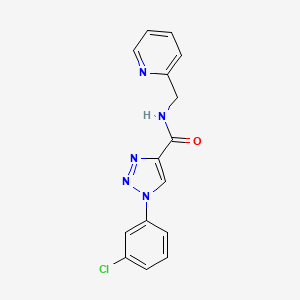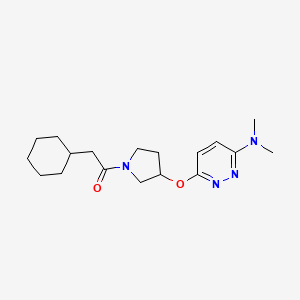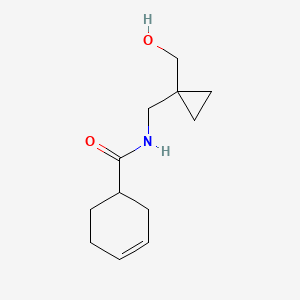![molecular formula C20H19NO4 B2798212 1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705881-04-4](/img/structure/B2798212.png)
1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1’-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can influence its behavior and interactions. Phenoxyacetic acid, a potential component of this compound, is a white or clear crystalline compound at room temperature. It has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether, and benzene .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research highlights the development of efficient synthetic methods for spiro-fused compounds, including those related to isobenzofuranones. One study elaborated on 1,3-dipolar cycloaddition reactions of phthalic anhydrides, leading to the production of spiro(isobenzofuran-1,5′-oxazolidin)-3-ones, which upon reduction, yielded 1(3H)-isobenzofuranones with moderate to high overall yields (Santos et al., 2015). Another study described the synthesis and biological evaluation of a radioiodinated spiropiperidine ligand, demonstrating potential as a SPECT tracer for imaging σ1 receptors with high subtype selectivity and affinity (Chen et al., 2010).
Receptor Ligands and Imaging Agents
- Spiropiperidines, including compounds with structural similarity to the specified chemical, have been investigated for their affinity to σ1- and σ2-receptors. Novel spiropiperidines were prepared, showcasing high potency and selectivity as σ-receptor ligands. These compounds were evaluated for their affinity using radioligand binding assays, revealing that specific substitutions at the nitrogen atom and the methoxy group position were beneficial for high σ1-receptor affinity (Maier & Wünsch, 2002).
Histamine H3 Receptor Inverse Agonists
- Spiro-isobenzofuranones were discovered as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists, highlighting their potential in neurological research. The study identified potent derivatives through an extensive screening process, indicating significant improvements in H3 activity and providing insights into the development of new therapeutics (Jitsuoka et al., 2008).
Novel Chemoselective Synthesis Methods
- Research on spiro[isobenzofuran-1,2′-pyrrole] derivatives introduced novel, chemoselective one-pot procedures for their preparation. These methods involve oxidative cleavage of dihydroindeno[1,2-b]pyrroles, illustrating advances in synthetic chemistry that facilitate the creation of complex spiro-compounds in an efficient manner (Mahdavinia et al., 2014).
Advanced Synthesis of Spiroisobenzofuran Derivatives
- A one-pot synthesis strategy for spiro-isobenzofuran compounds via condensation of ninhydrin with amino-naphthoquinones was developed, showcasing a method to produce various spiro[benzo[g]indole-2,1′-isobenzofuran]-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-1′-isobenzofuran]-diones. This research contributes to the toolkit for synthesizing complex spiro compounds under mild conditions, expanding the scope of medicinal chemistry (Mousavi et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1'-(2-phenoxyacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18(14-24-15-6-2-1-3-7-15)21-12-10-20(11-13-21)17-9-5-4-8-16(17)19(23)25-20/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZMVSQWSIMZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide](/img/structure/B2798136.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)

![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B2798145.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2798146.png)
![N-benzyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2798147.png)



![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide](/img/structure/B2798151.png)